2-Diethoxyphosphoryl-2-phenethyl-pyrrolidine
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Overview
Description
Preparation Methods
The synthesis of 2-Diethoxyphosphoryl-2-phenethyl-pyrrolidine involves several steps. One common method includes the reaction of diethyl phosphite with 2-phenethylpyrrolidine under controlled conditions . The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure high yield and purity . Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability .
Chemical Reactions Analysis
2-Diethoxyphosphoryl-2-phenethyl-pyrrolidine undergoes various chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions, where the diethoxyphosphoryl group can be replaced by other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Diethoxyphosphoryl-2-phenethyl-pyrrolidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Diethoxyphosphoryl-2-phenethyl-pyrrolidine involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity . The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-Diethoxyphosphoryl-2-phenethyl-pyrrolidine can be compared with other similar compounds such as:
Diethyl (2-phenethylpyrrolidin-2-yl)phosphonate: Similar in structure but may have different reactivity and applications.
2-Phenethylpyrrolidine derivatives: These compounds share the pyrrolidine core but differ in their substituents, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its specific diethoxyphosphoryl group, which imparts distinct reactivity and functionality .
Properties
IUPAC Name |
2-diethoxyphosphoryl-2-(2-phenylethyl)pyrrolidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26NO3P/c1-3-19-21(18,20-4-2)16(12-8-14-17-16)13-11-15-9-6-5-7-10-15/h5-7,9-10,17H,3-4,8,11-14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXXMSYDQTYFTPW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1(CCCN1)CCC2=CC=CC=C2)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26NO3P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90452776 |
Source
|
Record name | AGN-PC-0NESCU | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90452776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
434941-00-1 |
Source
|
Record name | AGN-PC-0NESCU | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90452776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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